2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline
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Overview
Description
2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline is a heterocyclic compound that features a naphthoimidazole core fused with an aniline group. This compound is known for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazole precursors in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aniline moiety
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used
Major Products
The major products formed from these reactions include various substituted naphthoimidazole derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced .
Scientific Research Applications
2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of specific enzymes or interference with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Naphtho(1,2-d)imidazole: Similar structure but lacks the aniline group.
2-Phenylimidazole: Contains an imidazole core with a phenyl group instead of a naphtho group.
Benzimidazole: A simpler structure with a benzene ring fused to an imidazole ring
Uniqueness
2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline is unique due to its fused naphthoimidazole core combined with an aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
10173-59-8 |
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Molecular Formula |
C17H13N3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(3H-benzo[e]benzimidazol-2-yl)aniline |
InChI |
InChI=1S/C17H13N3/c18-14-8-4-3-7-13(14)17-19-15-10-9-11-5-1-2-6-12(11)16(15)20-17/h1-10H,18H2,(H,19,20) |
InChI Key |
DWBKTAXQSDQBOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(N3)C4=CC=CC=C4N |
Origin of Product |
United States |
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